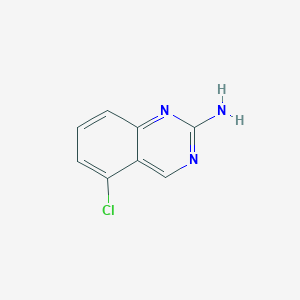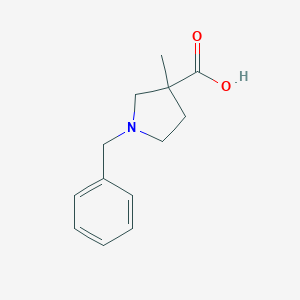
2-Amino-5-chloroquinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-5-chloroquinazoline is a chemical compound with the empirical formula C8H6ClN3 and a molecular weight of 179.61 . It is a solid substance and is considered a useful research chemical .
Molecular Structure Analysis
The molecular structure of 2-Amino-5-chloroquinazoline can be represented by the SMILES stringNc1ncc2c(Cl)cccc2n1 . The InChI key for this compound is NUJGYORYWLHYGS-UHFFFAOYSA-N . Chemical Reactions Analysis
While specific chemical reactions involving 2-Amino-5-chloroquinazoline are not available, quinazoline derivatives have been studied for their potential in various chemical reactions .Physical And Chemical Properties Analysis
2-Amino-5-chloroquinazoline is a solid substance . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique
Drug Discovery and Optimization
Quinazoline and quinazolinone derivatives, which include 5-chloroquinazolin-2-amine, are significant targets in medicinal chemistry for drug discovery and optimization . They have distinct biopharmaceutical activities and are considered noteworthy chemicals for the synthesis of diverse molecules with physiological significance and pharmacological utilization .
Antimicrobial Properties
Quinazolinones, including 5-chloroquinazolin-2-amine, have shown promising antimicrobial properties . They have been investigated for their potential as novel antibiotics, especially in the face of drug-resistant bacterial strains .
Anti-inflammatory and Anticonvulsant Activities
Quinazolinones have demonstrated anti-inflammatory and anticonvulsant activities . This makes 5-chloroquinazolin-2-amine a potential candidate for the development of drugs targeting these conditions .
Anticancer Properties
Quinazolinones have been studied for their anticancer properties . For example, certain inhibitors that include quinazolinone structures have been evaluated for their cytotoxic effects on cancer cells .
Antifungal and Anti-HIV Activities
Quinazolinones have also been explored for their antifungal and anti-HIV activities . This suggests that 5-chloroquinazolin-2-amine could potentially be used in the development of antifungal and anti-HIV drugs .
Treatment of Benign Prostatic Hyperplasia and Post-Traumatic Stress Disorder
Quinazoline derived compounds have been approved as drugs for the treatment of benign prostatic hyperplasia and post-traumatic stress disorder . This indicates the potential of 5-chloroquinazolin-2-amine in these therapeutic areas .
Treatment of Lung and Pancreatic Cancers
Erlotinib and gefitinib, both quinazoline derived compounds, are used for the treatment of lung and pancreatic cancers . This suggests that 5-chloroquinazolin-2-amine could potentially be used in the development of drugs for these types of cancers .
General Research Chemical
5-chloroquinazolin-2-amine is also used as a general research chemical . It can be used in various chemical reactions and syntheses, contributing to the advancement of chemical research .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-chloroquinazolin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3/c9-6-2-1-3-7-5(6)4-11-8(10)12-7/h1-4H,(H2,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUJGYORYWLHYGS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NC=C2C(=C1)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00363167 |
Source


|
| Record name | 2-Amino-5-chloroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
190273-70-2 |
Source


|
| Record name | 2-Amino-5-chloroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(S)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide](/img/structure/B68040.png)
![2,6,13,16,19-Pentaoxapentacyclo[18.4.4.47,12.01,20.07,12]dotriacontane](/img/structure/B68041.png)







